molecular formula C16H16F3NO2S2 B2964747 4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1396767-82-0

4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No. B2964747
CAS RN: 1396767-82-0
M. Wt: 375.42
InChI Key: FEOBNRKOIJCXIE-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . It also contains a thiophene ring, a sulfur-containing heterocycle, and a trifluoromethyl group attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a thiophene with a piperidine derivative, possibly through a substitution or coupling reaction . The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and thiophene rings, along with the trifluoromethyl-substituted phenyl ring . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As a piperidine derivative, this compound could potentially undergo reactions at the nitrogen atom, such as alkylation . The thiophene ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the electronegative fluorine atoms could impact its solubility and reactivity .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the anticancer potential of derivatives of this compound. A study explored the anti-breast cancer activity of novel derivatives, finding that certain compounds exhibited better activity against the human breast cancer cell line (MCF7) than the reference drug Doxorubicin (Al-Said et al., 2011). This indicates a promising direction for developing new therapeutic agents.

Antihypertensive Evaluation

Another study designed and synthesized new hybrids of sulfonamide/thiourea and evaluated them for their antihypertensive properties. The in vivo evaluations showed that certain compounds were comparable or more potent than Nifedipine, a standard antihypertensive medication (Ismail et al., 2021).

Agonist Activity at Human Beta(3) Receptors

A series of derivatives was prepared and evaluated for their biological activity on the human beta(3)-adrenergic receptor. This research identified potent full agonists, suggesting potential applications in treating metabolic disorders (Hu et al., 2001).

Enzyme Inhibition Studies

Synthesis and biological evaluation of derivatives have also targeted enzyme inhibition. One study synthesized a new series of compounds and screened them against butyrylcholinesterase (BChE), finding significant inhibitory activity and identifying key amino acid residues involved in ligand stabilization within the binding site (Khalid et al., 2016).

Corrosion Inhibition

The compound's derivatives have been investigated for their corrosion inhibition properties. A study on mild steel X52 in acidic solutions found that certain derivatives are efficient corrosion inhibitors, with their adsorption on the steel surface following Langmuir's isotherm (Daoud et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the context in which it’s used, such as the target molecule in a biological system .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. It could potentially be explored for use in medicinal chemistry if it exhibits desirable activity against a particular biological target .

properties

IUPAC Name

4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S2/c17-16(18,19)13-3-1-4-14(11-13)24(21,22)20-8-6-12(7-9-20)15-5-2-10-23-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOBNRKOIJCXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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